7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClFNO3 and its molecular weight is 241.60 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolonic acid inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding site . This prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate and eventually die .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Like other quinolones, it is expected to be well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of bacterial DNA replication by fluoroquinolonic acid leads to the death of the bacteria . This makes it an effective bacteriostatic antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
The action of fluoroquinolonic acid can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . Moreover, the presence of divalent cations like Mg2+ and Ca2+ can interfere with its absorption in the gastrointestinal tract . Therefore, these factors should be considered when using fluoroquinolonic acid as an antibiotic .
Properties
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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